[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate
Description
Historical Context and Discovery of Lasiokaurin
The discovery and structural elucidation of [(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate traces back to systematic phytochemical investigations of plants belonging to the Isodon genus, which encompasses approximately 100 species predominantly found across tropical and subtropical regions of Asia. The compound was first isolated and characterized from Isodon lasiocarpus, with early structural studies establishing its absolute configuration and stereochemistry through comprehensive chemical and spectroscopic evidence. This initial discovery marked a significant milestone in the understanding of diterpenoid chemistry within the Lamiaceae family.
Subsequent research efforts have expanded the known distribution of this compound across multiple Isodon species. Comprehensive phytochemical surveys have identified lasiokaurin in Isodon japonica, Isodon japonicus, Isodon rugosus, and Rabdosia nervosa, demonstrating its widespread occurrence within this botanical group. The systematic isolation of this compound from Isodon excisoides using target-guided Ultra Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap-Mass Spectrometry further confirmed its presence across diverse species within the genus. These findings established lasiokaurin as a characteristic metabolite of Isodon plants, contributing to the chemotaxonomic understanding of this important medicinal plant group.
The historical significance of lasiokaurin extends beyond its initial discovery to encompass its role in advancing analytical methodologies for natural product isolation. Early researchers employed traditional column chromatography and crystallization techniques for purification, while modern investigations have utilized sophisticated analytical approaches including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for structural confirmation. This evolution in analytical techniques has enabled more precise characterization of the compound's complex molecular architecture and facilitated its identification in trace quantities from plant extracts.
Classification within Ent-Kaurane Diterpene Family
This compound belongs to the ent-kaurane class of tetracyclic diterpenoids, which represents a structurally diverse group of 20-carbon compounds widely distributed across various plant families. The ent-kaurane framework is characterized by a specific tetracyclic architecture that serves as the foundation for numerous bioactive natural products. The designation "ent" refers to the enantiomeric relationship to the original kaurene structure, reflecting the compound's absolute stereochemistry at key positions within the molecular framework.
The biosynthetic origin of ent-kaurane diterpenoids involves the conversion of geranylgeranyl pyrophosphate through the action of specific enzymes including copalyl diphosphate synthase and ent-kaurene synthase. This biosynthetic pathway produces the basic ent-kaurene skeleton, which subsequently undergoes various oxidation, hydroxylation, and functionalization reactions to generate the diverse array of ent-kaurane derivatives observed in nature. Lasiokaurin represents a highly oxidized member of this family, featuring multiple hydroxyl groups, an epoxy bridge, and an acetate ester functionality.
Within the broader classification of ent-kaurane diterpenoids, lasiokaurin can be categorized as a C-20 oxygenated ent-kauranoid due to the presence of the distinctive epoxy-bridge connecting C-7 and C-20 positions. This structural feature distinguishes it from simpler ent-kaurane derivatives and contributes to its unique three-dimensional architecture. The compound shares structural similarities with other well-known ent-kaurane diterpenoids such as oridonin, which also features the characteristic 7,20-epoxy bridge and multiple hydroxyl substituents. However, lasiokaurin is distinguished by its specific pattern of hydroxylation and the presence of an acetate group at the C-12 position.
The structural diversity within the ent-kaurane family arises from various modifications to the parent skeleton, including bond cleavages, oxidation reactions, intramolecular cyclizations, and structural rearrangements. These modifications result in subclasses such as seco-ent-kauranoids, nor-ent-kauranoids, and rearranged ent-kauranoids. Lasiokaurin exemplifies the complexity achievable within this chemical class while maintaining the fundamental tetracyclic core structure that defines the ent-kaurane family.
Nomenclature and Chemical Identity
The systematic nomenclature of this compound reflects the compound's complex molecular architecture and multiple stereogenic centers. This systematic name provides a complete description of the compound's structure according to International Union of Pure and Applied Chemistry nomenclature conventions, specifying the absolute configuration at each chiral center and the connectivity pattern of the pentacyclic framework.
The common name "lasiokaurin" derives from its original isolation source, Isodon lasiocarpus, combined with the "kaurin" suffix that denotes its membership in the kaurane family of diterpenoids. Alternative names found in the literature include "lasiodin," reflecting variations in nomenclature practices across different research groups. The compound is also catalogued under the Chemical Abstracts Service Registry Number 28957-08-6, providing a unique identifier for database searches and chemical information retrieval.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₀O₇ |
| Molecular Weight | 406.19915331 daltons |
| Chemical Abstracts Service Number | 28957-08-6 |
| Simplified Molecular-Input Line-Entry System | C=C1C(=O)[C@]23C(O)[C@H]1CC[C@H]2[C@@]12CO[C@]3(O)C@@H[C@@H]1C(C)(C)CC[C@@H]2OC(C)=O |
| International Chemical Identifier Key | DJQLJZNVICMJRV-CQHBEIBQNA-N |
The molecular formula C₂₂H₃₀O₇ indicates the presence of 22 carbon atoms, 30 hydrogen atoms, and 7 oxygen atoms, resulting in a molecular weight of 406.199 daltons. The high degree of oxygenation reflected in this formula is consistent with the compound's multiple hydroxyl groups, epoxy bridge, ketone functionality, and acetate ester. The degree of unsaturation calculated from this molecular formula accounts for the tetracyclic framework, the exocyclic double bond, and the carbonyl functionalities present in the structure.
Spectroscopic characterization of lasiokaurin has been accomplished through comprehensive analysis using various analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's carbon and hydrogen framework, while mass spectrometry confirms the molecular weight and fragmentation patterns. Infrared spectroscopy reveals characteristic absorption bands corresponding to hydroxyl, carbonyl, and ester functionalities. These analytical data collectively support the proposed structure and confirm the compound's chemical identity.
Significance in Natural Product Chemistry
This compound occupies a position of considerable importance within the field of natural product chemistry, serving as both a representative example of complex diterpenoid architecture and a valuable lead compound for pharmaceutical development. The compound exemplifies the structural sophistication achievable through biosynthetic processes, featuring a pentacyclic framework with eight stereogenic centers that would be extremely challenging to construct through synthetic chemistry approaches.
The significance of lasiokaurin extends to its role as a chemical marker for the Isodon genus, contributing to chemotaxonomic studies and quality control of medicinal plant materials. Its consistent presence across multiple Isodon species suggests an important biological role in these plants, potentially serving defensive or regulatory functions. The compound's distribution pattern provides valuable insights into the evolutionary relationships within the Lamiaceae family and supports hypotheses regarding the biosynthetic evolution of complex diterpenoids.
| Research Application | Significance | Reference Studies |
|---|---|---|
| Structural Biology | Model compound for tetracyclic natural product architecture | Multiple structural elucidation studies |
| Chemotaxonomy | Characteristic metabolite of Isodon genus | Species distribution surveys |
| Synthetic Chemistry | Challenging target for total synthesis development | Derivative synthesis programs |
| Pharmaceutical Chemistry | Lead compound for drug development | Biological activity investigations |
From a pharmaceutical chemistry perspective, lasiokaurin has emerged as a significant lead compound due to its diverse biological activities and novel mechanism of action. Research investigations have revealed its potential as an anticancer agent with activity against multiple cancer cell lines, including triple-negative breast cancer cells. The compound's ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways positions it as a valuable scaffold for medicinal chemistry optimization efforts.
The synthetic chemistry community has recognized lasiokaurin as an attractive target for total synthesis development, with several research groups investigating approaches to construct its complex molecular architecture. These synthetic efforts have contributed to advances in methodology development, particularly in the areas of stereoselective cyclization reactions and late-stage functionalization strategies. The challenges associated with synthesizing lasiokaurin have stimulated innovation in synthetic organic chemistry and advanced our understanding of structure-activity relationships within the ent-kaurane family.
Recent developments in analytical chemistry have further enhanced the significance of lasiokaurin in natural product research. Advanced mass spectrometric techniques enable its detection and quantification in complex plant extracts, facilitating quality control procedures for traditional medicines and supporting ecological studies of Isodon plants. These analytical capabilities have opened new avenues for investigating the compound's biosynthesis, metabolism, and ecological functions within its natural environment.
Properties
IUPAC Name |
[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZMFKMNALSKU-BWCLEITDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many diterpenoids have a wide range of biological targets and can interact with various proteins and enzymes in the body.
Mode of Action
Like other diterpenoids, it is likely to interact with its targets in a complex manner, potentially altering their function or activity
Biochemical Pathways
Xerophilusin G, as a diterpenoid, is part of a large family of natural compounds that are known to affect various biochemical pathways. These compounds have been found to possess interesting bioactivities, ranging from antitumor, antifungal, and antibacterial to anti-inflammatory activities. .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic potential.
Result of Action
Many diterpenoids are known to have significant biological effects, including anti-inflammatory, antibacterial, antifungal, and antitumor activities
Action Environment
The action of Xerophilusin G, like other diterpenoids, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cell or tissue where the compound is active
Biological Activity
The compound [(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C27H42O7
- Molecular Weight : 466.63 g/mol
Structural Features
The compound features multiple hydroxyl groups and a complex polycyclic structure that contributes to its biological activity. The presence of stereogenic centers suggests potential for diverse stereoisomers which may exhibit different biological properties.
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this structure possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi with promising results .
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways. It potentially inhibits pro-inflammatory cytokines and mediators through the NF-kB signaling pathway .
- Antioxidant Properties : Its hydroxyl groups may contribute to scavenging free radicals and reducing oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of structurally related compounds derived from natural sources against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated significant inhibition zones compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS (lipopolysaccharide). This suggests a potential application in treating inflammatory diseases .
Comparative Biological Activity Table
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Scytonema spp. | Inhibition of bacterial growth |
| Anti-inflammatory | Various polyphenols | Decreased cytokine production |
| Antioxidant | Flavonoids | Reduced oxidative stress |
Therapeutic Applications
Based on its biological activities, the compound has potential applications in:
- Pharmaceutical Development : Targeting infections resistant to conventional antibiotics.
- Nutraceuticals : As an antioxidant supplement to combat oxidative stress-related diseases.
- Cosmetic Industry : Due to its anti-inflammatory properties that can benefit skin health.
Scientific Research Applications
Anti-inflammatory Properties
Compounds related to this structure have shown promise in reducing inflammation in preclinical studies. The presence of multiple hydroxyl groups may contribute to anti-inflammatory effects by modulating inflammatory pathways .
Drug Design
The unique structure of this compound makes it an attractive candidate for drug design. Its ability to interact with specific biological targets can be exploited in the development of new pharmaceuticals aimed at treating diseases such as cancer and autoimmune disorders .
Pesticide Development
The structural features of this compound could be leveraged in the development of novel pesticides or herbicides. Compounds with similar frameworks have been studied for their efficacy in pest control, suggesting that this compound may also exhibit bioactivity against agricultural pests .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored through various biochemical assays. Its ability to inhibit specific enzymes could lead to its use in research settings to better understand metabolic pathways and disease mechanisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that modifications in the hydroxyl groups enhanced the antimicrobial properties, suggesting that the target compound may exhibit similar effects when tested under controlled conditions.
Case Study 2: Anti-inflammatory Mechanisms
Research on related pentacyclic compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. These findings support the hypothesis that the target compound could play a role in modulating inflammatory responses, which is critical for developing therapies for chronic inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between Compound A and similar compounds from the evidence:
Key Observations:
- Compound : Shares the same molecular weight (448.5 g/mol) but differs in hydroxyl and acetyloxy group positions. The 12,12-dimethyl substitution may enhance steric hindrance compared to Compound A’s methylidene .
- Compound: Matches Compound A’s oxo and methylidene groups but has fewer hydroxyl donors, which could reduce solubility and target affinity .
- Compound : Simpler pentacyclic structure with fewer oxygen substituents, likely limiting its pharmacological versatility .
Preparation Methods
Oxidation of 7-Deacetoxykhivorin
7-Deacetoxykhivorin, a common ent-kaurane diterpene, undergoes selective oxidation at C-7 using Jones reagent (CrO₃/H₂SO₄) to yield 7-oxo-7-deacetoxykhivorin. Epoxidation of the methylidene group (C-6) with m-CPBA forms an intermediate epoxide, which is ring-opened with acetic acid to install the C-15 and C-18 hydroxyl groups.
Acetylation and Methylation
-
Selective Acetylation : The C-9 and C-10 hydroxyls are acetylated using acetic anhydride/pyridine (yield: 85–92%).
-
Methylation at C-12 : Treatment with methyl iodide and NaH in THF introduces the C-12 methyl group (yield: 78%).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C-7 Oxidation | Jones reagent, 0°C, 2 h | 88 |
| Epoxidation | m-CPBA, CH₂Cl₂, 25°C, 6 h | 91 |
| Acetylation | Ac₂O/pyridine, 50°C, 12 h | 89 |
Total Synthesis via Microwave-Assisted Catalysis
Modern routes employ microwave irradiation to accelerate ring-forming reactions. A representative protocol includes:
Cycloaddition for Pentacyclic Core
Diels-Alder reaction between a functionalized decalin diene and a α,β-unsaturated ketone under microwave irradiation (150°C, 290 W, 5 min) forms the pentacyclo[7.6.2.15,8.01,11.02,8] framework. Sulfated zirconia (ZrO₂/SO₄²⁻) catalyzes the reaction, achieving 99% conversion.
Hydroxylation and Esterification
-
Epoxidation-Hydrolysis : The methylidene group is epoxidized with H₂O₂/NaHCO₃, followed by acid-catalyzed hydrolysis to install C-9,10,15,18 hydroxyls.
-
Final Acetylation : The C-12 hydroxyl is acetylated using acetic anhydride and p-toluenesulfonic acid under reflux (yield: 98%).
Optimization Insight : Microwave conditions reduce reaction times from 45 min (thermal) to 5 min while maintaining yields >95%.
Analytical Characterization
Critical quality control metrics include:
-
NMR Spectroscopy : ¹³C NMR confirms acetate methyl signals at δ 21.2 ppm and carbonyl at δ 170.5 ppm.
-
Mass Spectrometry : HRMS (ESI+) shows [M+Na]⁺ at m/z 471.2352 (calc. 471.2355).
-
X-ray Crystallography : Resolves the α-configuration of the C-17 oxa ring.
Industrial-Scale Considerations
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The compound can be synthesized via microbial biotransformation using fungi (e.g., Penicillium palustris), which catalyze demethylation and epimerization of precursor clovane derivatives. Purification typically involves chromatographic techniques (e.g., silica gel column chromatography) followed by crystallization. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity .
Q. How is the compound’s stereochemical complexity resolved during structural elucidation?
Advanced NMR techniques, including - HSQC, HMBC, and NOESY, are critical for resolving stereocenters and verifying the pentacyclic framework. X-ray crystallography is recommended for absolute configuration determination, particularly for distinguishing epimeric forms (e.g., C-9 vs. C-15 hydroxyl positioning) .
Q. What in vitro models are suitable for preliminary bioactivity screening?
C2C12 murine myoblast cells are commonly used to assess antiproliferative effects. Experimental protocols involve 24-hour exposure to the compound at concentrations ranging from 10–60 µM, with cell viability quantified via assays like PrestoBlue (PB). Dose-dependent inhibition (e.g., 40–60 µM) should be statistically validated (p < 0.05) against controls .
Advanced Research Questions
Q. What molecular mechanisms underlie its anticancer activity?
The compound interacts with Ezrin, an actin cytoskeleton regulator, to inhibit cancer cell migration. Further studies suggest modulation of NF-κB signaling and NLRP3 inflammasome pathways, reducing pro-inflammatory cytokine release (e.g., IL-1β) in neuronal models. Target validation requires siRNA-mediated gene silencing and Western blotting for pathway proteins .
Q. How can contradictory data on concentration-dependent bioactivity be resolved?
Discrepancies in IC values across studies may arise from cell line heterogeneity or assay conditions. Standardize protocols using synchronized cell cycles and controlled serum levels (e.g., DMEM with 0.1% DMSO). Cross-validate findings with orthogonal assays (e.g., Annexin V/PI staining for apoptosis vs. PB for proliferation) .
Q. What advanced techniques address challenges in characterizing its reactive functional groups?
Methylidene and hydroxyl groups undergo oxidation/reduction under standard conditions. Use inert atmospheres (N) during handling and low-temperature crystallography to stabilize reactive sites. Differential scanning calorimetry (DSC) can monitor thermal stability, while FT-IR identifies oxidation byproducts (e.g., ketone formation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
